molecular formula C11H22O2 B137562 2-Ethylbutyl 2,2-dimethylpropanoate CAS No. 131141-70-3

2-Ethylbutyl 2,2-dimethylpropanoate

Cat. No.: B137562
CAS No.: 131141-70-3
M. Wt: 186.29 g/mol
InChI Key: PCUXMDACXTVDGR-UHFFFAOYSA-N
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Description

2-Ethylbutyl 2,2-dimethylpropanoate is an organic ester compound with the molecular formula C12H24O2. It is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry. This compound is also referred to as an ester of 2,2-dimethylpropanoic acid and 2-ethylbutanol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylbutyl 2,2-dimethylpropanoate typically involves the esterification reaction between 2,2-dimethylpropanoic acid and 2-ethylbutanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the esterification process is often conducted in a continuous flow reactor to enhance efficiency and yield. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for large-scale production. The reaction mixture is then purified through distillation to obtain the desired ester.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2,2-dimethylpropanoic acid and 2-ethylbutanol.

    Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

    Hydrolysis: Typically involves aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

    Transesterification: Requires an alcohol and a catalyst such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: 2,2-dimethylpropanoic acid and 2-ethylbutanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

2-Ethylbutyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential as a pheromone or attractant in insect behavior studies.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.

    Industry: Widely used in the fragrance and flavor industry to impart fruity notes to products.

Mechanism of Action

The primary mechanism of action for 2-Ethylbutyl 2,2-dimethylpropanoate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of a fruity odor. In chemical reactions, the ester bond can be cleaved through hydrolysis or transesterification, resulting in the formation of the corresponding acid and alcohol.

Comparison with Similar Compounds

    Ethyl 2,2-dimethylpropanoate: Similar in structure but with an ethyl group instead of an ethylbutyl group.

    Methyl 2,2-dimethylpropanoate: Contains a methyl group instead of an ethylbutyl group.

Uniqueness: 2-Ethylbutyl 2,2-dimethylpropanoate is unique due to its specific ester structure, which imparts distinct olfactory properties. Its longer alkyl chain compared to similar compounds like ethyl 2,2-dimethylpropanoate and methyl 2,2-dimethylpropanoate results in different physical and chemical properties, making it suitable for specific applications in the fragrance and flavor industry.

Properties

IUPAC Name

2-ethylbutyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-6-9(7-2)8-13-10(12)11(3,4)5/h9H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMQKBKUZVGAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338052
Record name 2-Ethylbutyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131141-70-3
Record name 2-Ethylbutyl pivalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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